molecular formula C8H5Cl2NO3S B15208850 5-Chloro-2-methyl-1,3-benzoxazole-6-sulfonyl chloride CAS No. 88787-45-5

5-Chloro-2-methyl-1,3-benzoxazole-6-sulfonyl chloride

Cat. No.: B15208850
CAS No.: 88787-45-5
M. Wt: 266.10 g/mol
InChI Key: UCQUFKGPDLJOCM-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2NO3S. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride typically involves the chlorination of 2-methylbenzoxazole followed by sulfonylation. One common method includes the reaction of 2-methylbenzoxazole with thionyl chloride (SOCl2) in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and phosphorus pentachloride .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methylbenzo[d]oxazole-6-sulfonyl chloride is unique due to the presence of both the chloro and sulfonyl chloride groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its analogs .

Properties

CAS No.

88787-45-5

Molecular Formula

C8H5Cl2NO3S

Molecular Weight

266.10 g/mol

IUPAC Name

5-chloro-2-methyl-1,3-benzoxazole-6-sulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO3S/c1-4-11-6-2-5(9)8(15(10,12)13)3-7(6)14-4/h2-3H,1H3

InChI Key

UCQUFKGPDLJOCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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